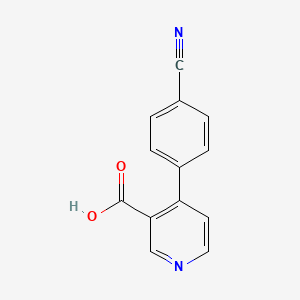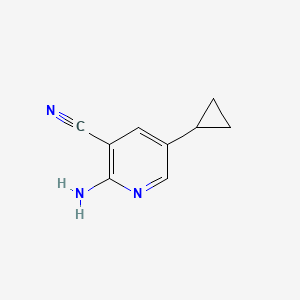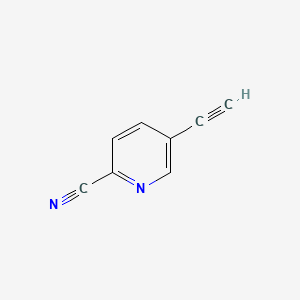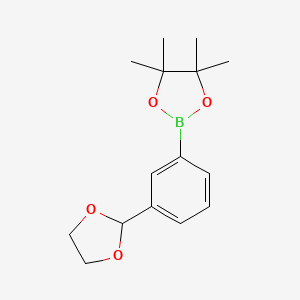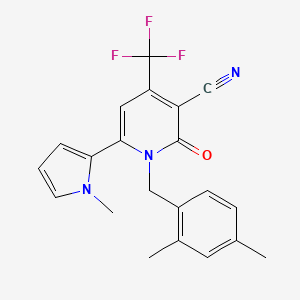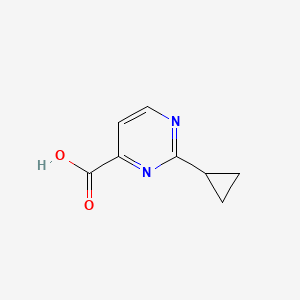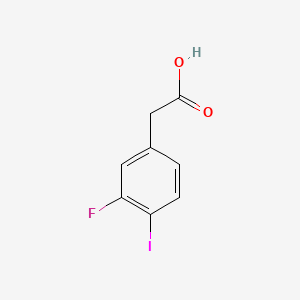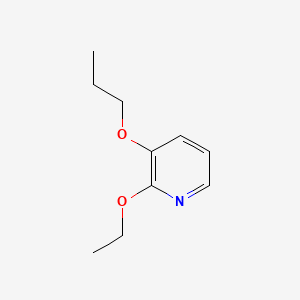
2-乙氧基-3-丙氧基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Ethoxy-3-propoxypyridine” is a chemical compound with the CAS Number: 1330750-35-0 and a molecular weight of 181.23 . It has a linear formula of C10H15NO2 .
Synthesis Analysis
While specific synthesis methods for “2-Ethoxy-3-propoxypyridine” were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing “2-Ethoxy-3-propoxypyridine”, but more specific information would be needed.
Molecular Structure Analysis
The InChI Code for “2-Ethoxy-3-propoxypyridine” is 1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“2-Ethoxy-3-propoxypyridine” has a molecular weight of 181.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学研究应用
合成和反应
2-乙氧基-3-丙氧基吡啶已在五价碘试剂的背景下进行了探索,展示了它在有机合成中的实用性。具体来说,通过氧化将其转化为2-碘基-3-丙氧基吡啶,并将其应用作可回收试剂氧化硫醚和醇,突显了其多功能性。这种转化允许进行有效的分离和回收过程,表明其在可持续化学实践中的潜力 (Yoshimura et al., 2011)。
电化学应用
研究已扩展到电化学合成聚合物薄膜,其中包含与2-乙氧基-3-丙氧基吡啶相关的醚衍生物。这些发展旨在生产具有显着电致变色和离子受体性能的材料,已在金属回收和离子传感中展示了应用,突显了该化合物在为技术应用创建功能材料中的作用 (Mert, Demir, & Cihaner, 2013)。
量子力学和光谱研究
在量子力学领域,已经对2-乙氧基-3-丙氧基吡啶的衍生物进行了详细研究,以了解其分子结构和电子特性。这些研究阐明了该化合物的稳定性、电荷离域和非线性光学行为,有助于我们了解其在各种科学应用中的潜力,包括分子对接研究以探索与生物分子的相互作用 (Hajam et al., 2021)。
催化和材料科学
此外,2-乙氧基-3-丙氧基吡啶已经进入材料科学领域,特别是在开发用于显示设备的表面涂层方面。从2-乙氧基-3-丙氧基吡啶制备的具有乙氧基硅烷基的罗丹明B衍生物,展示了该化合物在增强显示屏对比度性能方面的适用性,表明其在电子行业中的重要性 (Ohishi, 2003)。
生物应用
在生物领域,涉及2-乙氧基-3-丙氧基吡啶衍生物的水溶性二氧化钒(V)配合物已被合成,用于研究与DNA和蛋白质的相互作用。这些配合物表现出细胞选择性抗癌潜力,表明该化合物在开发新型治疗剂方面的相关性 (Sahu et al., 2021)。
未来方向
While specific future directions for “2-Ethoxy-3-propoxypyridine” were not found in the search results, research into similar compounds suggests potential areas of interest. For example, the protodeboronation of alkyl boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests that “2-Ethoxy-3-propoxypyridine” could potentially be used in similar synthetic applications.
作用机制
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the compound can be considered to target the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the context of the SM coupling reaction, 2-Ethoxy-3-propoxypyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the compound to a palladium catalyst . The palladium catalyst then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Ethoxy-3-propoxypyridine are primarily related to carbon–carbon bond formation via the SM coupling reaction . The compound’s organoboron group participates in transmetalation with the palladium catalyst, leading to the formation of new carbon–carbon bonds . This process is a key step in many synthetic pathways in organic chemistry .
Result of Action
The primary result of 2-Ethoxy-3-propoxypyridine’s action in the context of the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-Ethoxy-3-propoxypyridine in the SM coupling reaction are influenced by various environmental factors . These include the reaction conditions (which are typically mild and tolerant of various functional groups ), the stability of the organoboron reagent, and the specific properties of the palladium catalyst .
属性
IUPAC Name |
2-ethoxy-3-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAQCUKZLHHQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716549 |
Source


|
| Record name | 2-Ethoxy-3-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-propoxypyridine | |
CAS RN |
1330750-35-0 |
Source


|
| Record name | 2-Ethoxy-3-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

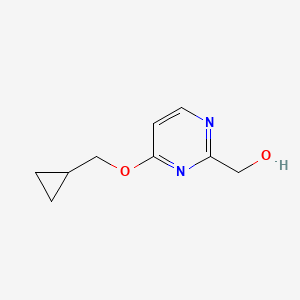

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)


